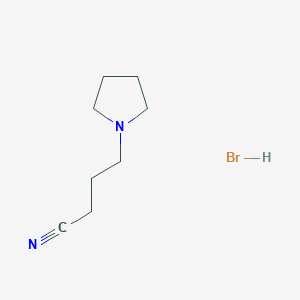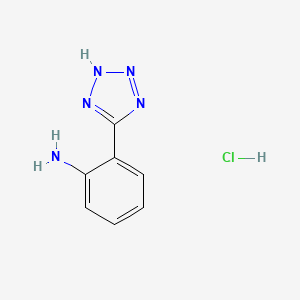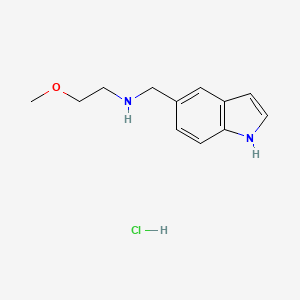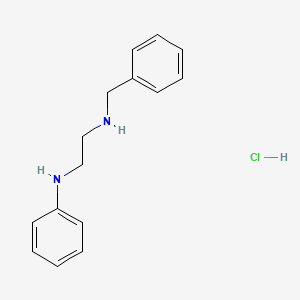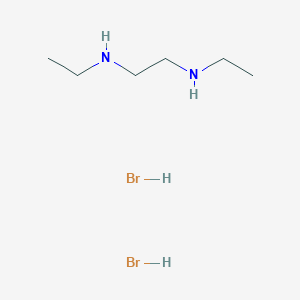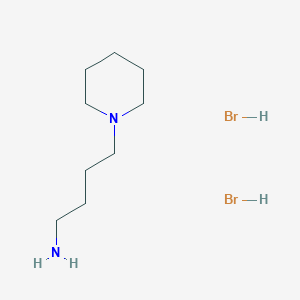![molecular formula C10H13BrClN B7829801 {[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide](/img/structure/B7829801.png)
{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide is an organic compound with the chemical formula C11H12ClN. This compound is known for its unique structural features, which include a cyclopropyl group attached to a chlorophenyl ring and a methylamine group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide typically involves a multi-step process:
Formation of 1-(4-Chlorophenyl)cyclopropane Methanol: This step involves the reaction of 4-chlorophenone with cyclopropane methanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the cyclopropane ring.
Reduction to 1-(4-Chlorophenyl)cyclopropylmethanamine: The intermediate 1-(4-Chlorophenyl)cyclopropane methanol is then subjected to a reduction reaction using ammonia gas.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The chlorophenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)cyclopropane Methanol: An intermediate in the synthesis of {[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide.
1-(4-Chlorophenyl)cyclopropylmethanamine: The amine derivative formed during the reduction step.
4-Chlorophenone: The starting material for the synthesis.
Uniqueness
This compound is unique due to its cyclopropyl group, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its diverse chemical and biological properties .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopropyl]methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.BrH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIFRIRRLPAHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B7829725.png)

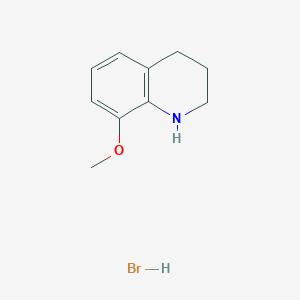
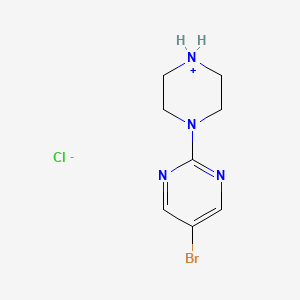
![Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B7829752.png)
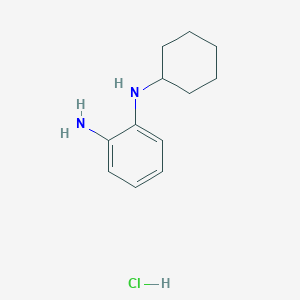
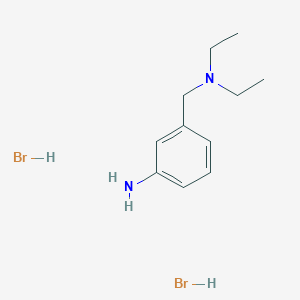
![(2-Dibenzo[b,d]furan-2-ylethyl)amine hydrochloride](/img/structure/B7829788.png)
